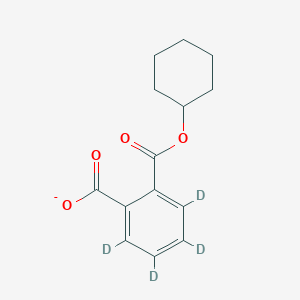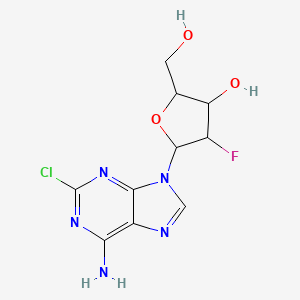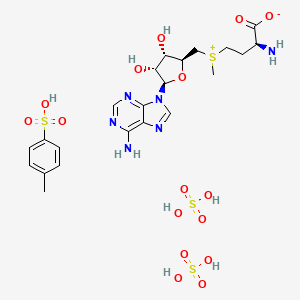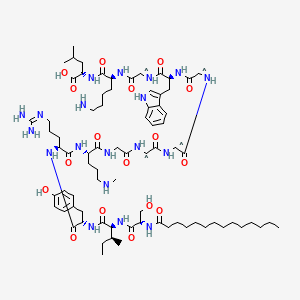
Farrerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Farrerol, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₁₆O₅ and its molecular weight is 300.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Farrerol involves the conversion of a commercially available starting material, 2,4,6-trihydroxyacetophenone, into Farrerol through a series of chemical reactions.", "Starting Materials": [ "2,4,6-trihydroxyacetophenone", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Sodium acetate", "Sodium borohydride", "Acetic acid", "Hydrogen peroxide", "Sodium carbonate", "Ethanol" ], "Reaction": [ "Step 1: 2,4,6-trihydroxyacetophenone is dissolved in a solution of sodium hydroxide and heated to form the corresponding sodium salt.", "Step 2: Hydrochloric acid is added to the solution to acidify it, and the resulting solid is filtered and washed with water to obtain 2,4,6-trihydroxyacetophenone.", "Step 3: 2,4,6-trihydroxyacetophenone is dissolved in methanol and acetic anhydride is added to the solution. The mixture is heated to reflux for several hours to form the corresponding acetyl derivative.", "Step 4: Sodium acetate and sodium borohydride are added to the solution, and the mixture is stirred at room temperature for several hours to reduce the acetyl derivative to the corresponding alcohol.", "Step 5: The reaction mixture is quenched with acetic acid and filtered to remove the sodium borohydride and sodium acetate. The filtrate is then treated with hydrogen peroxide to oxidize the alcohol to the corresponding ketone.", "Step 6: The resulting solution is neutralized with sodium carbonate and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain Farrerol as a white solid." ] } | |
CAS 编号 |
95403-16-0 |
分子式 |
C₁₇H₁₆O₅ |
分子量 |
300.31 |
同义词 |
(±)-4’,5,7-Trihydroxy-6,8-dimethyl-flavanone; (±)-Farrerol; rac-2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4H-1-Benzopyran-4-one |
产品来源 |
United States |
A: Farrerol exhibits its effects through interaction with various molecular targets. For instance, it can directly target glycogen synthase kinase-3β (GSK-3β), inhibiting its activity and subsequently activating the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway []. This pathway plays a crucial role in cellular defense against oxidative stress. Additionally, this compound can activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1) [, ]. This activation helps protect cells, particularly endothelial cells, from oxidative damage.
A: this compound exhibits anti-inflammatory effects by modulating multiple signaling pathways. It can suppress the phosphorylation of AKT, ERK1/2, JNK1/2, and NF-κB p65, effectively reducing the production of inflammatory mediators such as IL-1β, IL-6, TNF-α, COX-2, and iNOS [, , , ]. This modulation of inflammatory pathways contributes to its therapeutic potential in conditions like colitis and mastitis.
A: this compound demonstrates the ability to induce apoptosis in cancer cells through the mitochondrial-mediated pathway []. It triggers the attenuation of mitochondrial membrane potential, leading to cytochrome c release and subsequent activation of caspase-9 and caspase-3. Furthermore, this compound downregulates the Bcl-2 gene while upregulating Bax gene expression, further promoting apoptosis []. This pro-apoptotic activity makes it a potential candidate for anticancer therapies.
A: this compound is a flavanone, its molecular formula is C16H16O4, and its molecular weight is 272.29 g/mol [].
A: Studies have utilized various spectroscopic techniques to characterize this compound and its interactions. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, has been employed to confirm the structure of this compound and its derivatives []. Infrared (IR) spectroscopy has also been used to compare synthetic this compound with natural samples [].
A: Yes, molecular docking and molecular dynamics simulations have been employed to investigate the interaction between this compound and GSK-3β []. These studies revealed that this compound binds to the ATP pocket of GSK-3β, supporting the experimental findings of its inhibitory activity on this kinase.
A: Research on this compound derivatives suggests that the presence of an electron-withdrawing substituent in the ortho position of the phenyl group (ring B) is crucial for enhancing vasorelaxation activity []. Conversely, hydroxyl or methoxy groups in this position were found to be unfavorable. Additionally, an electron-donating group at the para position of ring B was observed to increase the compound's activity []. These findings provide valuable insights for designing more potent this compound analogs with improved vasorelaxant properties.
A: Research utilizing ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) has shed light on the metabolic fate of this compound []. The study identified a total of 42 metabolites in vivo from rat blood, bile, urine, and feces, and 15 metabolites in vitro using rat liver microsomes. These findings demonstrate that this compound undergoes extensive metabolism, primarily through oxidation, reduction, (de)methylation, glucose conjugation, glucuronide conjugation, sulfate conjugation, N-acetylation, and N-acetylcysteine conjugation.
A: Yes, a sensitive and selective ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed and validated for the determination of this compound in rat plasma []. This method was successfully applied to pharmacokinetic and bioavailability studies of this compound in rats, providing crucial information for understanding its ADME profile.
A: Numerous studies have employed various cell lines and animal models to explore the therapeutic potential of this compound. * Cell Lines: Human lung adenocarcinoma cell lines [], RAW264.7 mouse macrophages [], human gastric cancer SGC-7901 cells [, ], mouse mammary epithelial cells (mMECs) [], human endothelium-derived EA.hy926 cells [, ], ARPE-19 cells (human retinal pigment epithelial cell line) [], BV-2 mouse microglial cells [], HT22 cells (hippocampal neuronal cell line) [], 3T3-L1 preadipocytes [].* Animal Models: Rat model of adjuvant-induced ankle injury [], Rat model of type 2 diabetes mellitus [], Mouse model of TNBS-induced colitis [], Mouse model of LPS-induced mastitis [], Mouse model of cisplatin-induced nephrotoxicity [], Mouse model of acetaminophen-induced hepatotoxicity [], Rat model of Angiotensin II-induced cardiac remodeling [], Spontaneously hypertensive rats [], Mouse model of OVA-induced allergic asthma [], C57BL/6 wild-type and Nrf2 knockout mice model of cisplatin-induced chronic kidney disease [], Rat model of collagenase-induced tendinopathy [], Neonatal rat model of hypoxic-ischemic encephalopathy [].
A: In vitro studies have demonstrated that this compound exhibits anti-proliferative effects on various cancer cell lines, including lung adenocarcinoma [], gastric cancer [, ], and breast cancer cells []. In vivo studies have provided evidence for its therapeutic potential in conditions such as arthritis [], diabetic hepatopathy [], colitis [], mastitis [], nephrotoxicity [, ], cardiac remodeling [], and tendinopathy [].
A: Various analytical techniques have been used to characterize, quantify, and monitor this compound in different matrices:* Chromatographic techniques: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and quadrupole time-of-flight tandem mass spectrometry (Q-TOF-MS) [], HPLC with ultraviolet (UV) detection [, , ], ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) [, ]. * Spectroscopic techniques: Ultraviolet-visible (UV-Vis) spectrophotometry [, ], fluorescence spectroscopy [, ], circular dichroism (CD) spectroscopy [, ], Fourier transform infrared (FT-IR) spectroscopy [].
A: this compound is a natural flavanone originally isolated from the traditional Chinese medicinal herb Rhododendron dauricum L., also known as "Man-shan-hong" []. This herb has a long history of use in traditional Chinese medicine for treating various respiratory ailments, including cough, asthma, and bronchitis [].
A: Key milestones in this compound research include:* Early studies demonstrating its anti-inflammatory, antioxidant, and antibacterial properties: These studies paved the way for further investigations into its therapeutic potential.* Identification of specific molecular targets, such as GSK-3β and the Nrf2 pathway: Understanding these interactions has provided valuable insights into the mechanisms underlying its biological activities []. * Development of sensitive and selective analytical methods for its quantification in biological samples: These methods, such as UHPLC-MS/MS, have enabled pharmacokinetic studies and facilitated further research into its ADME profile [].* Exploration of its therapeutic potential in various disease models: Studies utilizing both in vitro and in vivo models have provided evidence for its potential in treating conditions such as arthritis, diabetic hepatopathy, colitis, nephrotoxicity, cardiac remodeling, and tendinopathy [1-10, 18, 23].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)





